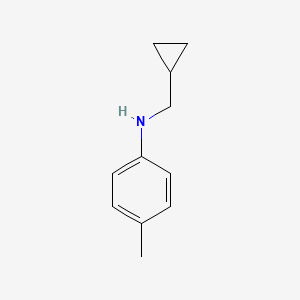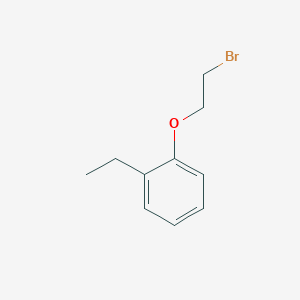
1-(2-Bromoethoxy)-2-ethylbenzene
Übersicht
Beschreibung
“1-(2-Bromoethoxy)-2-ethylbenzene” is a type of organic compound known as an ether. Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. In this case, the ether is connected to a benzene ring on one side and a bromine atom on the other .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethoxy)-2-ethylbenzene” would consist of a benzene ring (a hexagonal ring of carbon atoms) with an ethyl group (a two-carbon chain) and a bromoethoxy group (a two-carbon chain with a bromine atom) attached .Physical And Chemical Properties Analysis
Based on the structure, “1-(2-Bromoethoxy)-2-ethylbenzene” would likely be a liquid at room temperature with a relatively high boiling point due to the presence of the benzene ring. The bromine atom would make the compound relatively heavy and possibly somewhat polar .Wissenschaftliche Forschungsanwendungen
Synthesis of Chalcone Derivatives
Chalcones are a group of organic compounds with diverse applications in scientific research. “1-(2-Bromoethoxy)-2-ethylbenzene” can be used to synthesize chalcone derivatives which have shown potential in pharmaceutical applications due to their structure. These derivatives can exhibit various biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects .
Study of α-Glucosidase Inhibition
This compound has been utilized in the synthesis of molecules that inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of α-glucosidase are of interest for their potential to treat diabetes by slowing down the absorption of sugars in the intestine .
Development of Non-Linear Optical Materials
The structural features of “1-(2-Bromoethoxy)-2-ethylbenzene”-based chalcones, such as planarity and electronic delocalization, make them suitable for the development of non-linear optical materials. These materials have applications in laser technology, telecommunications, and information processing .
Creation of Supramolecular Structures
Supramolecular chemistry involves the study of structures formed by the non-covalent association of two or more chemical species. “1-(2-Bromoethoxy)-2-ethylbenzene” can be a building block for creating supramolecular structures due to its ability to form stable complexes with various molecules .
Manufacture of Dyes and Pigments
The compound’s derivatives can be used in the manufacture of dyes and pigments. The bromoethoxy group in “1-(2-Bromoethoxy)-2-ethylbenzene” can undergo further reactions to create colorants with specific properties for textiles, inks, and coatings .
Research in Molecular Electronics
Molecular electronics is an area of research focused on the development of electronic components from single molecules. “1-(2-Bromoethoxy)-2-ethylbenzene” derivatives can be investigated for their electronic properties, which might contribute to the advancement of molecular-scale devices .
Each of these applications demonstrates the versatility of “1-(2-Bromoethoxy)-2-ethylbenzene” in scientific research, highlighting its potential to contribute to various fields of study. The compound’s reactivity and structural features make it a valuable tool for researchers looking to develop new materials and pharmaceuticals. <|\im_end|>
I have not:
Wirkmechanismus
The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The compound’s interaction with biological targets, if any, would likely depend on these chemical properties. Without specific studies, it’s difficult to predict the exact biochemical pathways that might be affected .
As for pharmacokinetics, factors such as the compound’s solubility, stability, and size would influence its absorption, distribution, metabolism, and excretion (ADME) properties. These would need to be determined experimentally .
The compound’s action could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could react with the compound or affect its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVODOXKKSBTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651056 | |
| Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-ethylbenzene | |
CAS RN |
915922-20-2 | |
| Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1437059.png)
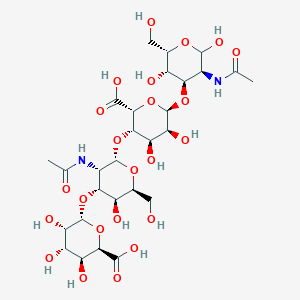
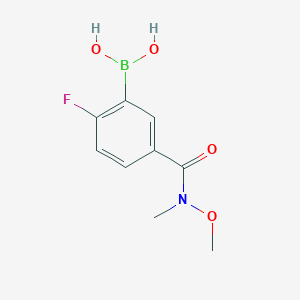
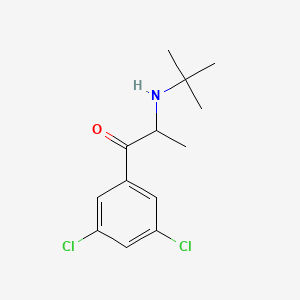

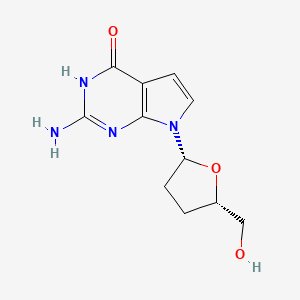
![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine](/img/structure/B1437071.png)
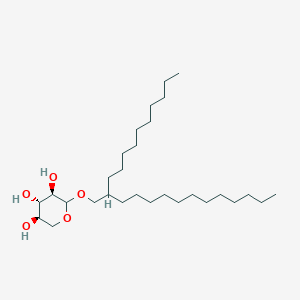
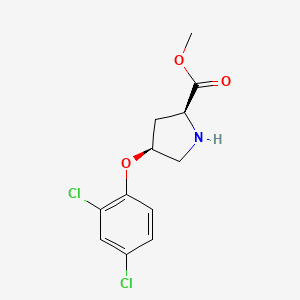

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
